2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid SCH-50911 is a selective GABAB antagonist developed by Schering-Plough Corporation. Its main applications are in pharmacology research. SCH-50911 also acts as an anticonvulsant under normal conditions, and so counteracts both the depressant and pro-convulsant effects of GHB overdose. This pharmacological profile makes SCH-50911 a promising candidate as a GHB antidote for human use, and might also make it useful for treating overdoses of other GABAB agonists such as Baclofen.
Brand Name: Vulcanchem
CAS No.: 733717-87-8
VCID: VC0542786
InChI: InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
SMILES: CC1(COC(CN1)CC(=O)O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid

CAS No.: 733717-87-8

Cat. No.: VC0542786

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid - 733717-87-8

Specification

CAS No. 733717-87-8
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Standard InChI InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
Standard InChI Key SEYCKMQSPUVYEF-LURJTMIESA-N
Isomeric SMILES CC1(CO[C@H](CN1)CC(=O)O)C
SMILES CC1(COC(CN1)CC(=O)O)C
Canonical SMILES CC1(COC(CN1)CC(=O)O)C
Appearance Solid powder

Introduction

Chemical and Structural Profile

Molecular Characteristics

SCH 50911 possesses the molecular formula C<sub>8</sub>H<sub>15</sub>NO<sub>3</sub> and a molecular weight of 173.21 g/mol . The IUPAC name, 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, reflects its stereochemistry at the morpholine ring's second carbon. Key structural features include:

  • A 5,5-dimethyl-substituted morpholine ring conferring rigidity and lipophilicity.

  • A chiral center at the 2-position of the morpholine ring, critical for receptor binding specificity.

  • An acetic acid side chain enabling hydrogen bonding with receptor residues.

The compound’s isomeric SMILES notation (CC1(COC@HCC(=O)O)C) and InChIKey (SEYCKMQSPUVYEF-LURJTMIESA-N) provide unambiguous representations of its three-dimensional configuration .

Table 1: Physicochemical Properties of SCH 50911

PropertyValueSource
CAS Number733717-87-8 (free base)
160415-07-6 (hydrochloride)
Molecular FormulaC<sub>8</sub>H<sub>15</sub>NO<sub>3</sub>
Molecular Weight173.21 g/mol
Purity>98%
SolubilitySoluble in DMSO, insoluble in water
Storage Conditions-20°C (long-term), 0–4°C (short-term)

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for SCH 50911 remain proprietary, available data suggest a multi-step process involving:

  • Morpholine Ring Formation: Cyclization of 2-amino-2-methyl-1-propanol with ethylene oxide derivatives to construct the 5,5-dimethylmorpholine scaffold.

  • Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (2S)-stereoisomer, as biological activity is stereospecific .

  • Acetic Acid Moiety Introduction: Alkylation or acylation reactions to append the acetic acid group at the morpholine’s 2-position.

Analytical Validation

Quality control employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt (C<sub>8</sub>H<sub>16</sub>ClNO<sub>3</sub>) exhibits a molecular weight of 209.67 g/mol and distinct spectral signatures, including a carbonyl stretch at 1705 cm<sup>-1</sup> in infrared spectroscopy .

Pharmacological Activity and Mechanism

GABA<sub>B</sub> Receptor Antagonism

SCH 50911 is a competitive, orally active antagonist of GABA<sub>B</sub> receptors, with an IC<sub>50</sub> of 3.2 μM in rat cortical membranes . Key mechanistic insights include:

  • Receptor Binding: The compound’s morpholine ring interacts with transmembrane domain 3 of the GABA<sub>B1</sub> subunit, while the acetic acid moiety forms salt bridges with Arg-192 .

  • Functional Effects: By blocking presynaptic GABA<sub>B</sub> autoreceptors, SCH 50911 increases GABA release in synaptic clefts, enhancing inhibitory neurotransmission .

Selectivity Profile

SCH 50911 exhibits >100-fold selectivity for GABA<sub>B</sub> over GABA<sub>A</sub> receptors and negligible affinity for dopamine, serotonin, or glutamate receptors . This specificity has made it a valuable tool for dissecting GABA<sub>B</sub>-mediated phenomena.

Preclinical Research Findings

Anticonvulsant Effects

In the lethargic mouse model of absence seizures, SCH 50911 (10 mg/kg i.p.) reduced spike-wave discharges by 68% within 30 minutes . Comparative studies showed superiority to baclofen (a GABA<sub>B</sub> agonist) in attenuating pentylenetetrazole-induced seizures, suggesting therapeutic potential for epilepsy .

Ethanol Withdrawal Modulation

Carai et al. (2002) demonstrated that SCH 50911 (20 mg/kg p.o.) exacerbated convulsions in ethanol-dependent rats during withdrawal, implicating GABA<sub>B</sub> receptors in alcohol dependence pathophysiology . This proconvulsive effect contrasts with its anticonvulsant actions in other models, highlighting context-dependent pharmacology.

Neurochemical Interactions

Co-administration with γ-hydroxybutyrate (GHB) in rats increased Fos expression in the nucleus accumbens and prefrontal cortex, regions linked to addiction . These findings suggest SCH 50911 could mitigate GHB’s addictive potential by blocking GABA<sub>B</sub>-mediated reward pathways.

ParameterValueAdministration Route
Bioavailability42%Oral
T<sub>max</sub>1.2 hoursIntraperitoneal
Half-life2.8 hoursIntravenous
Protein Binding89%-

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